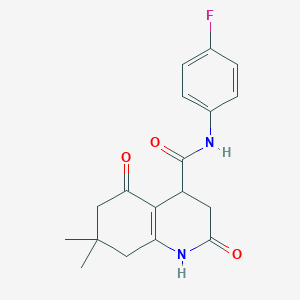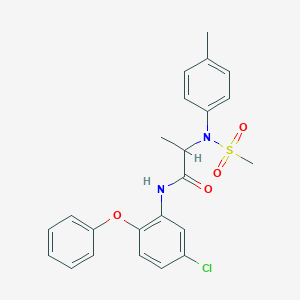
4-(5-bromo-2-fluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one
Vue d'ensemble
Description
4-(5-Bromo-2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is an organic compound that belongs to the quinolinone family. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, along with two methyl groups on the quinolinone structure. It is of significant interest in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-2-fluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 5-bromo-2-fluorobenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and reduction to form the final quinolinone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromo-2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinolinone ring or the substituents on the phenyl ring.
Substitution: Halogen atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
4-(5-Bromo-2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(5-bromo-2-fluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: Another compound with similar substituents on the phenyl ring, used in medicinal chemistry.
4-Bromobenzotrifluoride: A simpler compound with a bromine and trifluoromethyl group on the benzene ring.
Uniqueness
4-(5-Bromo-2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is unique due to its specific quinolinone structure combined with the bromine and fluorine substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
4-(5-bromo-2-fluorophenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO/c1-9-3-5-12-13(8-16(21)20-17(12)10(9)2)14-7-11(18)4-6-15(14)19/h3-7,13H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAYLAGCBWCTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=C(C=CC(=C3)Br)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B4213279.png)

![2-[(4-Methoxyphenyl)sulfonylamino]propanamide](/img/structure/B4213297.png)

![N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-3-phenylprop-2-yn-1-amine;hydrochloride](/img/structure/B4213305.png)
![methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B4213311.png)
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4213315.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4213324.png)
![N-[(4-cyclopentyloxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride](/img/structure/B4213327.png)
![N-benzyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4213328.png)
![2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4213338.png)
![N-2-thienyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4213342.png)
![2-[(4-fluorophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B4213348.png)
![3-[[2-(4-chlorophenyl)acetyl]amino]-N-(3-nitrophenyl)benzamide](/img/structure/B4213353.png)
